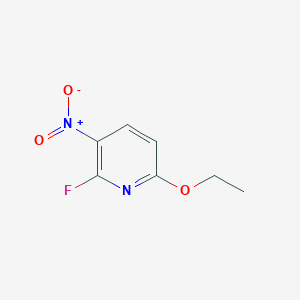6-Ethoxy-2-fluoro-3-nitropyridine
CAS No.:
Cat. No.: VC13583623
Molecular Formula: C7H7FN2O3
Molecular Weight: 186.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7FN2O3 |
|---|---|
| Molecular Weight | 186.14 g/mol |
| IUPAC Name | 6-ethoxy-2-fluoro-3-nitropyridine |
| Standard InChI | InChI=1S/C7H7FN2O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3 |
| Standard InChI Key | OMWILQWUXFOIBE-UHFFFAOYSA-N |
| SMILES | CCOC1=NC(=C(C=C1)[N+](=O)[O-])F |
| Canonical SMILES | CCOC1=NC(=C(C=C1)[N+](=O)[O-])F |
Introduction
Key Characteristics:
-
The presence of electron-withdrawing groups (fluorine and nitro) significantly influences the reactivity of the compound.
-
The ethoxy group contributes to the molecule's solubility in organic solvents and modifies its electronic properties.
Synthesis
The synthesis of 6-Ethoxy-2-fluoro-3-nitropyridine involves multiple steps, typically beginning with the functionalization of the pyridine ring:
-
Introduction of Fluorine:
-
Fluorination is achieved via electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide.
-
This step targets the second position on the pyridine ring due to its electronic properties.
-
-
Nucleophilic Substitution:
-
The ethoxy group is introduced through a nucleophilic substitution reaction using ethanol or other suitable alcohols in the presence of a base.
-
-
Nitration:
-
The nitro group is added at position 3 using nitrating agents like nitric acid or mixed acid systems under controlled conditions.
-
Industrial Considerations:
-
Reaction parameters such as temperature, reagent concentration, and reaction time are optimized for large-scale production.
-
Continuous flow reactors may be employed to enhance safety and efficiency during synthesis.
Synthetic Applications
6-Ethoxy-2-fluoro-3-nitropyridine serves as an intermediate in the preparation of more complex molecules, especially in medicinal chemistry. Its functional groups make it a versatile building block for:
-
Designing pharmaceutical agents.
-
Synthesizing heterocyclic compounds with biological activity.
Medicinal Chemistry
The compound's structure allows for modifications that can lead to molecules targeting specific biological pathways. For instance:
-
Its derivatives are explored for kinase inhibition, which is critical in cancer therapy.
-
It may also be used to develop compounds with antimicrobial or anti-inflammatory properties.
Reactivity Profile
The unique combination of substituents on the pyridine ring influences its chemical behavior:
-
Electrophilic Reactivity: The nitro group enhances the ring's susceptibility to nucleophilic attack.
-
Nucleophilic Reactivity: The ethoxy group can be replaced under certain conditions, allowing further functionalization.
-
Stability: The compound is generally stable under standard laboratory conditions but should be handled carefully due to its nitro functionality.
Safety Precautions:
-
The nitro group may pose risks related to flammability or explosiveness under certain conditions.
-
Proper personal protective equipment (PPE) such as gloves and goggles should be used during handling.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C7H7FN2O3 |
| Molecular Weight | ~186.14 g/mol |
| Functional Groups | Ethoxy, Fluoro, Nitro |
| Solubility | Soluble in organic solvents |
| Applications | Medicinal chemistry, synthetic intermediate |
| Synthesis Techniques | Electrophilic fluorination, nucleophilic substitution, nitration |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume